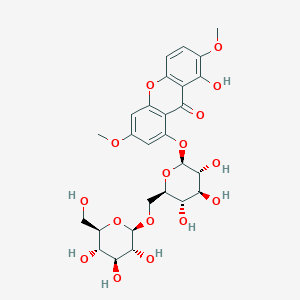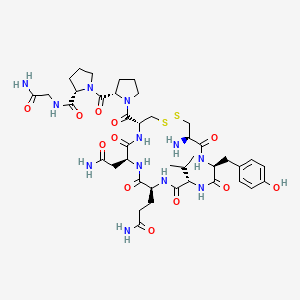![molecular formula C26H40N5NaO10S2 B12394050 2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfosuccinimidyl-6-[biotinamido]-6-hexanamido hexanoate, commonly known as SULFO-NHS-LC-LC-BIOTIN, is a water-soluble, non-cleavable biotinylation reagent. It is widely used for labeling antibodies, proteins, and other primary amine-containing macromolecules. The compound is particularly useful for labeling cell surface proteins due to its membrane impermeability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of SULFO-NHS-LC-LC-BIOTIN involves the reaction of biotin with a spacer arm, which is then activated with N-hydroxysulfosuccinimide (NHS). The reaction typically occurs in an aqueous medium at a pH of 7-9 to form stable amide bonds with primary amines .
Industrial Production Methods: In industrial settings, the production of SULFO-NHS-LC-LC-BIOTIN follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then purified and packaged under desiccated conditions to maintain its stability .
化学反应分析
Types of Reactions: SULFO-NHS-LC-LC-BIOTIN primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amine-containing molecules (e.g., lysine residues in proteins)
Conditions: Aqueous buffer solutions with pH 7-9, typically at room temperature or 4°C for extended reactions.
Major Products: The major product of these reactions is the biotinylated protein or macromolecule, which can be further purified and detected using streptavidin or avidin conjugates .
科学研究应用
SULFO-NHS-LC-LC-BIOTIN has extensive applications in scientific research:
Protein Labeling: Facilitates the immobilization, purification, or detection of proteins using streptavidin resins or probes.
Cell Surface Labeling: Specifically labels cell surface proteins without permeating the cell membrane.
Protein-Protein Interaction Studies: Used to study binding affinity and specificity of proteins.
Protein Quantification: Helps in measuring specific protein levels within a sample.
Biomedical Research: Utilized in various assays such as ELISA, dot blot, and Western blot for detecting biotinylated proteins.
作用机制
SULFO-NHS-LC-LC-BIOTIN works by reacting with the primary amines of proteins to form stable amide bonds. This biotinylation allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system, such as a fluorescent or radioactive label . The compound’s water solubility and membrane impermeability make it ideal for labeling cell surface proteins without affecting intracellular components .
相似化合物的比较
- Sulfosuccinimidyl-6-[biotinamido]hexanoate (SULFO-NHS-LC-BIOTIN)
- Sulfosuccinimidyl-6-[biotinamido]-6-hexanamido hexanoate (SULFO-NHS-LC-LC-BIOTIN)
Comparison:
- Spacer Arm Length: SULFO-NHS-LC-LC-BIOTIN has a longer spacer arm (30.5 Å) compared to SULFO-NHS-LC-BIOTIN, which helps minimize steric hindrance for biotin binding .
- Water Solubility: Both compounds are water-soluble, but the charged sulfo-NHS group in SULFO-NHS-LC-LC-BIOTIN increases its solubility compared to ordinary NHS-ester compounds .
- Membrane Permeability: Both compounds are membrane impermeable, making them suitable for labeling cell surface proteins .
SULFO-NHS-LC-LC-BIOTIN stands out due to its extended spacer arm, which provides better accessibility for biotin binding in complex biological systems .
属性
分子式 |
C26H40N5NaO10S2 |
|---|---|
分子量 |
669.7 g/mol |
IUPAC 名称 |
sodium;1-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C26H41N5O10S2.Na/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24;/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40);/q;+1/p-1/t17-,18-,19?,24-;/m0./s1 |
InChI 键 |
PLZQFLFWCXFJDQ-BJPAGVOZSA-M |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] |
规范 SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


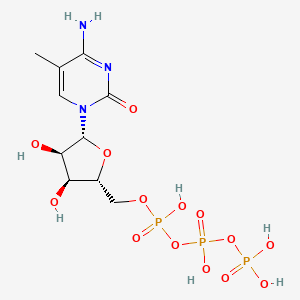
![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
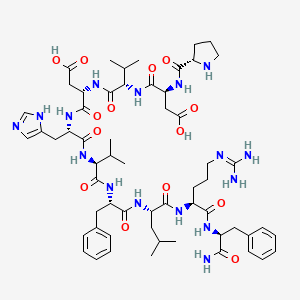
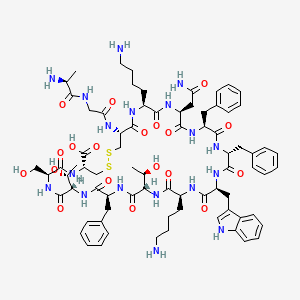
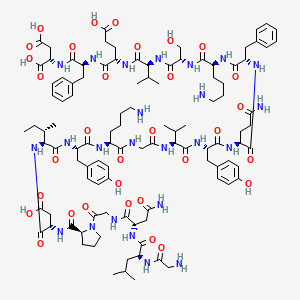
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
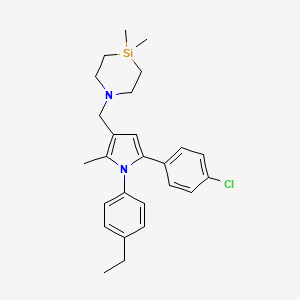
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
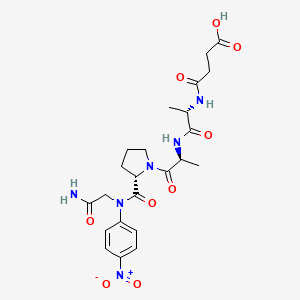
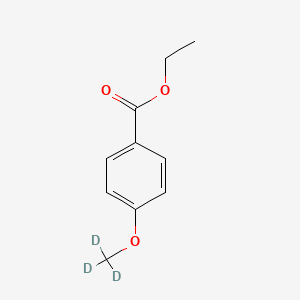
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
